molecular formula C24H30F3N3 B2715828 1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine CAS No. 2060750-67-4

1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine

Cat. No.: B2715828
CAS No.: 2060750-67-4
M. Wt: 417.52
InChI Key: PPOYNPRWDCMTLD-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine is a complex organic compound with a molecular formula of C19H21F3N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The intermediate product is then further reacted with benzyl chloride to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine rings, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated reagents such as bromine or chlorine; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine stands out due to the presence of both benzyl and trifluoromethyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyl group increases its binding affinity to various molecular targets. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N3/c25-24(26,27)22-10-12-30(13-11-22)23-8-6-21(7-9-23)19-29-16-14-28(15-17-29)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYNPRWDCMTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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